molecular formula C11H22N2O3S B4062512 N-(sec-butyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(sec-butyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4062512
M. Wt: 262.37 g/mol
InChI Key: NYEHCLMEJPRGCJ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C11H22N2O3S and its molecular weight is 262.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13511374 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications to the piperidine structure have shown significant increases in inhibitory activity against AChE, with specific compounds demonstrating potent effects and selected for further development as antidementia agents. This research highlights the potential therapeutic applications of piperidine derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Improved Electrochemical Properties

Novel ionic liquid electrolytes incorporating piperidinium derivatives have demonstrated enhanced dischargeability and reversibility for sulfur cathodes in lithium/sulfur cells. This indicates a significant advancement in battery technology, showcasing the potential of piperidinium-based electrolytes in developing high-performance energy storage systems (Yuan et al., 2006).

Selective Receptor Ligands

N-Alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, demonstrating potential applications in treating CNS disorders through a polypharmacological approach (Canale et al., 2016).

Aromatase Inhibitors

The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis present a novel approach in the development of therapeutics for hormone-dependent breast cancer. These compounds have shown stronger inhibition compared to existing treatments, indicating their potential as more effective options (Hartmann & Batzl, 1986).

Advances in Sulfur-Nitrogen Chemistry

Explorations into the chemistry of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, have led to new synthetic methods and the discovery of novel oxidizing agents and asymmetric synthesis techniques. These developments offer valuable tools for the construction of biologically active compounds and contribute to the broader field of organic synthesis (Davis, 2006).

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. As a general rule, care should be taken when handling any chemical compound .

Future Directions

Future research could involve studying the biological activity of this compound, determining its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

N-butan-2-yl-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-4-9(2)12-11(14)10-5-7-13(8-6-10)17(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHCLMEJPRGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.